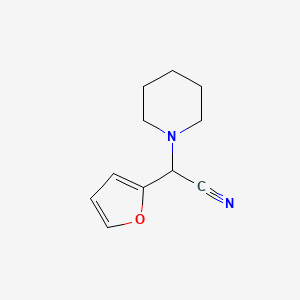![molecular formula C12H17N3O4S2 B4618455 methyl 2-({[2-(methoxyacetyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4618455.png)
methyl 2-({[2-(methoxyacetyl)hydrazino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate
Vue d'ensemble
Description
The compound belongs to a class of chemicals known for their complex synthesis routes and multifaceted applications in various fields of chemistry, including materials science, pharmaceuticals, and organic synthesis. The intricate structure suggests its potential for unique reactivity and properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from acetoacetic esters or similar precursors. Reagents like dimethylamino, methoxycarbonyl, and hydrazine derivatives are typically employed in these syntheses, indicating the use of nucleophilic addition, cyclization, and condensation reactions to build the complex molecular architecture (Lovro Selič, S. Grdadolnik, & B. Stanovnik, 1997; Gani Koza, Selbi Keskin, M. Ozer, Betül Cengiz, E. Şahin, & M. Balci, 2013).
Molecular Structure Analysis
The molecular structure of similar compounds often features heterocyclic systems, aromatic rings, and multiple functional groups, contributing to their diverse reactivity. Intramolecular hydrogen bonding and secondary intermolecular interactions play a crucial role in stabilizing their molecular structures (P. A. Ajibade & F. P. Andrew, 2021).
Chemical Reactions and Properties
Compounds in this category participate in a range of chemical reactions, such as cyclocondensation with bifunctional heteronucleophiles and intramolecular cyclization, leading to the formation of diverse heterocyclic systems. Their reactivity is significantly influenced by the presence of electron-donating and electron-withdrawing groups, which modulate their nucleophilic and electrophilic character (P. K. Mahata, U. S. Kumar, V. Sriram, H. Ila, & H. Junjappa, 2003).
Applications De Recherche Scientifique
Novel Compound Synthesis
Facile Synthesis of Heterocyclic Compounds : Research has led to the synthesis of novel classes of compounds, such as 7-aminofuro-, 7-aminothieno[2,3-d]pyridazin-4(5H)-one, and 4-aminophthalazin-1(2H)-ones, starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate. These compounds were synthesized through regiospecific conversion, oxidation, intramolecular cyclization, and other chemical transformations, highlighting the versatility of related chemical structures in synthesizing fused pyridazinone skeletons and their derivatives (Koza et al., 2013).
Synthesis of Heterocyclic Systems : Another study reported the use of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate in the synthesis of heterocyclic systems. This research demonstrated the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and related compounds, showcasing the potential of these structures in developing complex heterocyclic compounds (Selič et al., 1997).
Biological Activity Evaluation
- Antimicrobial Activity of Novel Compounds : The synthesis and biological activity evaluation of novel compounds derived from similar chemical structures have been explored. For instance, the novel synthesis of 2-substituted derivatives of 3-cyano-4-imino-2-methylthio-8-methoxy-4H-pyrimido[2,1-b][1,3]benzothiazole and related compounds demonstrated their antimicrobial potential. This research illustrates the interest in these compounds for their biological activities, underscoring the importance of such chemical structures in developing new antimicrobial agents (Badne et al., 2011).
Propriétés
IUPAC Name |
methyl 2-[[(2-methoxyacetyl)amino]carbamothioylamino]-4,5-dimethylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S2/c1-6-7(2)21-10(9(6)11(17)19-4)13-12(20)15-14-8(16)5-18-3/h5H2,1-4H3,(H,14,16)(H2,13,15,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODDTXURVUFRIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=S)NNC(=O)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-difluoro-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B4618386.png)

![N-2,1,3-benzothiadiazol-4-yl-2-[4-(4-butoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B4618393.png)


![3-allyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4618417.png)
![5-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4618428.png)
![3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4618434.png)

![3-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4618445.png)
![3-{2-[(1-phenyl-1H-pyrazol-4-yl)methyl]-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl}phenol](/img/structure/B4618461.png)
![4-bromo-1,5-dimethyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4618465.png)